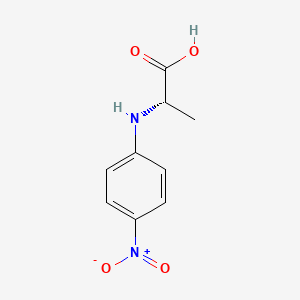

(S)-N-(4-Nitro-phenyl)-L-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(4-nitroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-2-4-8(5-3-7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABGQMFXJVXIMY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: Situating (S)-N-(4-Nitro-phenyl)-L-alanine in Modern Drug Discovery

An In-Depth Technical Guide to (S)-N-(4-Nitro-phenyl)-L-alanine: Synthesis, Characterization, and Application

This compound is more than a mere chemical entry in a catalog; it is a sophisticated molecular tool with significant relevance for researchers in medicinal chemistry and chemical biology. As a chiral, non-canonical amino acid derivative, its structure is intrinsically linked to its function. The presence of the L-alanine core provides a familiar biochemical scaffold, while the N-linked 4-nitrophenyl group imparts unique chemical reactivity and spectroscopic properties. This guide, intended for the practicing scientist, moves beyond simple data recitation. It aims to provide a comprehensive understanding of the molecule's synthesis, rigorous analytical validation, and its strategic deployment in advanced research applications, particularly in the context of prodrug development.

Chapter 1: Molecular Blueprint and Physicochemical Profile

A foundational understanding of a molecule begins with its unambiguous identification and a clear summary of its physical properties. These data points are critical for everything from reaction stoichiometry and solvent selection to interpreting analytical results and ensuring proper storage.

Chemical Identity

Correctly identifying the molecule is the cornerstone of reproducible science. The following identifiers are associated with this compound:

| Identifier | Value | Source |

| CAS Number | 125376-35-4 | [1][2] |

| IUPAC Name | (2S)-2-[(4-nitrophenyl)amino]propanoic acid | N/A |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 210.19 g/mol | [1][2][3] |

| Synonyms | N-p-nitrophenyl alanine | [3] |

| SMILES | CNC1=CC=C(C=C1)[O-] | [3] |

Core Chemical Structure

Visualizing the molecule's structure is essential for appreciating its chemical characteristics, such as stereochemistry and the spatial relationship between its functional groups.

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

This table summarizes key properties that dictate the compound's behavior in experimental settings.

| Property | Value | Notes / Source |

| Appearance | Off-white to yellowish solid | Based on similar compounds.[4] |

| Purity (Typical) | ≥98% | Commercially available specification.[3] |

| Storage Conditions | 2-8°C, Sealed, Dry | Recommended for stability.[3] |

| Topological Polar Surface Area (TPSA) | 92.47 Ų | Computational prediction.[3] |

| LogP | 1.4798 | Computational prediction of octanol-water partition coefficient.[3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 4 | [3] |

Chapter 2: Synthesis and Purification: A Modern Approach

The synthesis of N-aryl amino acids requires careful consideration of reaction conditions to ensure high yield and, critically, to prevent racemization of the chiral center. While classical methods like nucleophilic aromatic substitution with reagents such as 1-fluoro-4-nitrobenzene exist, modern palladium-catalyzed cross-coupling reactions offer superior control and milder conditions.

Rationale for Synthesis Strategy: Palladium-Catalyzed N-Arylation

We describe a synthesis based on the principles of Buchwald-Hartwig N-arylation. This approach is selected for several key reasons:

-

Stereochemical Integrity: The use of specialized phosphine ligands and pre-catalysts at mild temperatures minimizes the risk of racemizing the α-carbon of the alanine ester.[5]

-

Substrate Scope: These methods are robust and have been demonstrated to work for a wide range of amino acid esters and aryl electrophiles.[5]

-

Reaction Conditions: The reactions are typically run under mild conditions, which is beneficial for preserving sensitive functional groups.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from modern N-arylation methodologies.[5]

Materials:

-

L-Alanine methyl ester hydrochloride

-

4-Nitrophenyl triflate

-

t-BuBrettPhos Pd G3 or G4 precatalyst

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Hydrochloric acid (1M HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add L-alanine methyl ester hydrochloride (1.2 equivalents), 4-nitrophenyl triflate (1.0 equivalent), the palladium precatalyst (e.g., t-BuBrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (2.5 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

N-Arylation Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching and Extraction: Upon completion, cool the reaction to room temperature, quench with water, and extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Ester Hydrolysis: Dissolve the crude N-arylated ester in a mixture of THF and water. Add LiOH (2.0 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Final Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form. Extract the final product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final, high-purity this compound.

Chapter 3: Analytical Validation: A Self-Validating System

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach, using orthogonal techniques, provides the highest degree of confidence and constitutes a self-validating system.

Caption: Workflow for the analytical validation of the final compound.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For nitroaromatic compounds, reversed-phase HPLC with UV detection is highly effective.[6]

Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and gradient pump.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size).[7]

-

Mobile Phase A: Deionized water with 0.1% formic acid.[7]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

-

Gradient Program: A typical gradient might run from 25% B to 65% B over 10 minutes, followed by a re-equilibration step.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 254 nm, where the nitrophenyl chromophore has strong absorbance.[7]

-

Sample Preparation: Prepare a standard solution of the analyte at ~100 µg/mL in acetonitrile or a suitable solvent mixture.[7]

-

Causality: The C18 stationary phase provides excellent retention for the aromatic ring, while the acetonitrile/water gradient effectively elutes the compound. Formic acid is added to improve peak shape by ensuring the carboxylic acid is protonated. UV detection at 254 nm is chosen for its high sensitivity for the nitroaromatic moiety.

Spectroscopic Structural Confirmation

While HPLC confirms purity, spectroscopy confirms the molecular structure.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals would include a doublet for the Cβ methyl group, a quartet for the Cα proton, distinct aromatic protons on the 4-substituted ring (two doublets), and exchangeable peaks for the carboxylic acid and amine protons.

-

¹³C NMR: Will show characteristic peaks for the methyl, Cα, and carboxyl carbons, as well as four distinct signals for the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in either positive or negative mode should readily show the molecular ion.

-

Positive Mode (ESI+): Expected [M+H]⁺ peak at m/z 211.07.

-

Negative Mode (ESI-): Expected [M-H]⁻ peak at m/z 209.06.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

-

Infrared (IR) Spectroscopy:

-

Key expected stretches include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and strong, characteristic asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.

-

Chapter 4: Applications in Drug Development and Research

The true value of this compound lies in its application. Its structure is not accidental but is designed for specific uses in biochemical and pharmaceutical research.

Chiral Building Block in Synthesis

As an enantiomerically pure amino acid derivative, it serves as a valuable starting material or intermediate in the synthesis of more complex chiral molecules, particularly peptide-based drugs or enzyme inhibitors where stereochemistry is critical for biological activity.[4]

Hypoxia-Activated Prodrugs

A key application for nitroaromatic compounds is in the design of prodrugs for cancer therapy.[8] Solid tumors often contain regions of low oxygen (hypoxia). Certain bacterial nitroreductase enzymes, which can be delivered to tumor cells via gene therapy (a strategy known as Gene-Directed Enzyme Prodrug Therapy or GDEPT), can selectively reduce the nitro group of a prodrug under hypoxic conditions.[8] This reduction triggers the release of a potent cytotoxic agent specifically within the tumor, minimizing systemic toxicity. This compound can be incorporated as the "trigger" moiety in such a prodrug.

Caption: Conceptual mechanism of a hypoxia-activated prodrug using a nitroaromatic trigger.

References

-

Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]

-

DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]

-

HPLC Analysis of Explosives Using EPA Method 8330. Agilent Technologies. [Link]

-

4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. PubChem, National Center for Biotechnology Information. [Link]

-

This compound | C9H10N2O4 | CID 29891421. PubChem, National Center for Biotechnology Information. [Link]

-

4-Nitrophenylalanine | C9H10N2O4 | CID 65089. PubChem, National Center for Biotechnology Information. [Link]

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, ACS Publications. [Link]

-

Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. [Link]

-

Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, ACS Publications. [Link]

-

Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. [Link]

-

Spectroscopic and structural elucidation of amino acid derivatives and small peptides: Experimental and theoretical tools. ResearchGate. [Link]

-

Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed, National Center for Biotechnology Information. [Link]

-

On the Spectroscopic Analyses of Protein. ResearchGate. [Link]

-

Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). SpringerLink. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

L-Alanine, N-acetyl-, 4-nitrophenyl ester;5013/8/1. Axsyn. [Link]N-acetyl-4-nitrophenylester-5013-8-1.html)

Sources

- 1. This compound | 125376-35-4 [chemicalbook.com]

- 2. This compound | 125376-35-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ingenieria-analitica.com [ingenieria-analitica.com]

- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. mdpi.com [mdpi.com]

CAS number and IUPAC name for (S)-N-(4-Nitro-phenyl)-L-alanine

An In-depth Technical Guide: (S)-N-(4-Nitro-phenyl)-L-alanine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral non-proteinogenic amino acid. It is designed for researchers, scientists, and professionals in drug development, offering insights into its synthesis, properties, and potential applications. The structure of this document is tailored to deliver field-proven insights grounded in authoritative chemical principles.

Core Identity and Physicochemical Properties

This compound, also known by its IUPAC name (2S)-2-[(4-nitrophenyl)amino]propanoic acid, is a derivative of the natural amino acid L-alanine.[1] Its structure is characterized by a 4-nitrophenyl group covalently bonded to the amino nitrogen of the L-alanine backbone. This modification imparts unique chemical properties and renders it a valuable building block in synthetic chemistry.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-[(4-nitrophenyl)amino]propanoic acid

-

Molecular Formula: C₉H₁₀N₂O₄[4]

-

Molecular Weight: 210.19 g/mol [4]

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some properties are reported by chemical suppliers, others are predicted based on computational models due to the limited specific experimental literature for this exact molecule.

| Property | Value | Source |

| Molecular Weight | 210.19 g/mol | ChemScene[4] |

| Molecular Formula | C₉H₁₀N₂O₄ | ChemScene[4] |

| Purity | ≥98% | ChemScene[4] |

| Boiling Point | 452.9±30.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.413±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 3.77±0.10 (Predicted) | ChemicalBook[3] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 92.47 Ų | ChemScene[4] |

| LogP | 1.4798 | ChemScene[4] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl amino acids is a well-established field in organic chemistry.[5][6] While specific peer-reviewed synthesis protocols for this compound are not extensively documented, its structure lends itself to preparation via classical and modern N-arylation techniques. The most direct and mechanistically sound approach is Nucleophilic Aromatic Substitution (SNAr).

Proposed Protocol: Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group in the para position of an aryl halide dramatically activates the ring toward nucleophilic attack. This makes the reaction of L-alanine with a suitable 4-nitro-substituted benzene a highly feasible synthetic route.

Causality Behind Experimental Choices:

-

Arylating Agent: 1-Fluoro-4-nitrobenzene is the preferred reagent. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions, making it more reactive than its chloro- or bromo- counterparts.

-

Nucleophile: L-alanine acts as the nitrogen nucleophile.

-

Base: A non-nucleophilic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is required. Its primary role is to deprotonate the ammonium group of the zwitterionic alanine, liberating the more nucleophilic free amine. A secondary role is to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a polar protic solvent mixture like water/ethanol is ideal. These solvents can effectively solvate the ionic intermediates (Meisenheimer complex) and reactants.

-

Temperature: Moderate heating (e.g., 60-80°C) is typically sufficient to overcome the activation energy without promoting significant side reactions or racemization. The chirality of the α-carbon is a critical parameter to maintain. SNAr reactions on amino acids proceed without direct involvement of the chiral center, thus a high degree of enantiomeric retention is expected.[7]

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-alanine (1.0 equivalent) and sodium bicarbonate (2.5 equivalents).

-

Solvent Addition: Add a suitable volume of a 1:1 mixture of water and ethanol to dissolve the reactants.

-

Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.1 equivalents) to the stirring solution.

-

Reaction Execution: Heat the reaction mixture to 70°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted 1-fluoro-4-nitrobenzene.

-

Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 3-4. This will protonate the carboxylate group, causing the N-arylated amino acid product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

-

Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and measure the optical rotation to confirm retention of stereochemistry.

Caption: Proposed workflow for the synthesis of this compound via SNAr.

Alternative Synthetic Routes

While SNAr is highly effective, other modern catalytic methods are also applicable for N-arylation of amino acids, including:

-

Copper-Catalyzed Ullmann Condensation: This classic method involves coupling an aryl halide with the amino acid in the presence of a copper catalyst. Modern protocols often use ligands to facilitate the reaction at lower temperatures.[5]

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can form C-N bonds between aryl halides (or triflates) and amines. Adapting this for amino acids often requires esterification of the carboxyl group to improve solubility and prevent catalyst inhibition.[7]

Applications in Research and Drug Development

N-aryl amino acids are a critical class of compounds in medicinal chemistry and chemical biology.[8] The incorporation of a 4-nitrophenyl group onto L-alanine provides a unique scaffold with several potential applications.

-

Peptide and Peptidomimetic Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The bulky, rigid N-aryl group can enforce specific backbone conformations, increase resistance to enzymatic degradation by peptidases, and modulate the biological activity of the parent peptide.[9]

-

Chiral Building Block for Drug Synthesis: It serves as a versatile chiral intermediate. The N-aryl amino acid core is found in numerous biologically active molecules.[5][10] The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a chemical handle for diversification in a drug discovery program.

-

Biochemical Probes and Linkers: The 4-nitrophenyl moiety has distinct spectroscopic properties, allowing it to function as a chromophore for UV-Vis detection. Furthermore, after reduction to an aniline derivative, it can be used in chemoselective ligation reactions, such as the formation of ketoximes, to link peptides to other molecules like drugs or imaging agents.[9]

-

Development of Novel Therapeutics: N-aryl amino acids have been investigated for their own intrinsic biological activities. For instance, various derivatives have shown potential as antibacterial agents, with the nitroaromatic group being a key pharmacophore in some cases.[8]

Caption: Logical relationships of the core applications for this compound.

Conclusion

This compound is a valuable synthetic building block with significant potential for researchers in drug discovery and chemical biology. While detailed experimental data in the public domain is limited, its synthesis can be confidently approached using established N-arylation methodologies like Nucleophilic Aromatic Substitution. Its utility stems from its defined stereochemistry and the unique electronic and chemical properties conferred by the N-(4-nitrophenyl) group. This moiety can be used to modulate the properties of peptides, act as a handle for further chemical modification, or serve as the core of novel therapeutic agents. This guide provides the foundational knowledge for scientists to synthesize, handle, and strategically deploy this compound in their research endeavors.

References

-

ResearchGate. N-arylation of L-alanine (1) a | Download Table. Available at: [Link].

-

ProQuest. Synthesis and Application of N-Aryl Peptides. Available at: [Link].

-

ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters. Available at: [Link].

-

JASON D. MCKERROW, JASIM M. AL-RAWI, and PETER BROOKS. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Available at: [Link].

-

MDPI. N-Aryl Amino Acids as Potential Antibacterial Agents. Available at: [Link].

-

PubChem. (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride | C9H11ClN2O4 | CID 67513760. Available at: [Link].

-

PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link].

-

ACS Publications. Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones | ACS Catalysis. Available at: [Link].

-

PubChem. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089. Available at: [Link].

-

DSpace@MIT. Copper-catalyzed arylation of 1,2-amino alcohols. Synthesis of N-terminal, peptide helix initiators, and characterization of highly helical, capped polyalanine peptides. Available at: [Link].

-

PubChem. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706. Available at: [Link].

-

ACS Publications. Carboxylate-Directed Pd-Catalyzed β-C(sp3)–H Arylation of N-Methyl Alanine Derivatives for Diversification of Bioactive Peptides | Organic Letters. Available at: [Link].

-

PubChem. This compound | C9H10N2O4 | CID 29891421. Available at: [Link].

Sources

- 1. This compound | C9H10N2O4 | CID 29891421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. This compound | 125376-35-4 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Application of N-Aryl Peptides - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

Investigating the Biological Potential of (S)-N-(4-Nitro-phenyl)-L-alanine: A Roadmap from In Silico Prediction to In Vitro Validation

An In-Depth Technical Guide

Executive Summary

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules derived from rational design, which combine bioactive pharmacophores, represent a promising avenue for lead discovery. This guide focuses on (S)-N-(4-Nitro-phenyl)-L-alanine , a compound of significant interest due to its structural components: an L-alanine scaffold, prevalent in numerous biological processes, and a nitrophenyl group, a known feature in various antimicrobial and anticancer agents[1][2][3]. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically evaluate the potential biological activities of this molecule. We eschew a rigid template, instead presenting a logical, field-proven workflow that begins with cost-effective in silico predictions to establish a data-driven hypothesis, followed by detailed protocols for robust in vitro validation.

Rationale and Strategic Overview

The structure of this compound is a deliberate conjunction of two key moieties. L-alanine derivatives are explored for a range of therapeutic applications, from oncology to neurology, often serving to improve properties like solubility, permeability, and target selectivity[4][5][6]. The nitrophenyl group is a potent electrophilic moiety and a structural alert present in numerous approved drugs and clinical candidates, contributing to a spectrum of activities[3][7]. The combination of these two fragments suggests a high probability of biological activity.

Our investigative strategy is predicated on a phased, resource-efficient approach that prioritizes early identification of potential liabilities and mechanistic pathways. This "fail-fast, fail-cheap" philosophy is critical in modern drug discovery.

Phase 1: In Silico Profiling. We begin by computationally modeling the molecule's behavior to predict its drug-like properties and potential biological targets. This predictive phase is essential for focusing subsequent, resource-intensive experimental work[8][9][10].

Phase 2: In Vitro Validation. Based on the computational hypotheses, we proceed to targeted laboratory assays to confirm and quantify the predicted biological activities, including potential anticancer, antimicrobial, and enzyme-inhibitory effects.

Phase 1: In Silico Profiling – Building a Data-Driven Hypothesis

The initial assessment of any new chemical entity (NCE) should leverage computational tools to predict its pharmacokinetic profile and potential toxicities (ADMET)[8][9][11]. This step is crucial for de-risking a candidate before committing to synthesis and wet lab experiments.

Workflow for Predictive Analysis

The computational workflow is designed to build a comprehensive profile of the molecule, from its basic physicochemical properties to its likely interactions with biological macromolecules.

Caption: Experimental workflow for in vitro anticancer activity screening.

Protocol 1: MTT Assay for Cell Viability

Objective: To quantify the effect of the compound on the metabolic activity of cancer cells, serving as an indicator of cell viability or proliferation.[12]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO (10 mM stock).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidified isopropanol).

-

96-well microplates.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity Screening

The goal is to determine if the compound can inhibit the growth of pathogenic microorganisms.[13] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[14]

Protocol 2: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

This compound dissolved in DMSO.

-

96-well microplates.

Step-by-Step Protocol:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13][14]

Table 2: Sample Data Presentation for In Vitro Assays (Hypothetical Data)

| Assay Type | Target Organism/Cell Line | Endpoint | Result (Hypothetical) |

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM |

| A549 (Lung Cancer) | IC₅₀ | 28.5 µM | |

| HEK293 (Normal Kidney) | IC₅₀ | > 100 µM | |

| Antimicrobial | Staphylococcus aureus | MIC | 16 µg/mL |

| Escherichia coli | MIC | > 128 µg/mL |

Expert Insight: The hypothetical data suggests selective cytotoxicity against cancer cells compared to a non-cancerous cell line and activity primarily against Gram-positive bacteria. This selectivity is a highly desirable characteristic for a therapeutic candidate.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to evaluating the biological potential of this compound. By integrating predictive in silico modeling with targeted in vitro validation, researchers can efficiently build a comprehensive profile of the compound's activity. The initial computational screen provides a crucial filter, generating testable hypotheses and highlighting potential liabilities, such as the predicted mutagenicity, which must be addressed experimentally.

Should the in vitro results prove promising (e.g., potent and selective anticancer or antimicrobial activity), the logical next steps would involve:

-

Mechanism of Action Studies: Elucidating the precise molecular mechanism, such as confirming enzyme inhibition predicted by docking studies.[15][16]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to optimize potency and reduce toxicity.

-

In Vivo Efficacy Studies: Assessing the compound's performance in animal models of disease.

This structured workflow ensures that resources are directed toward the most promising candidates, accelerating the path from initial concept to potential therapeutic lead.

References

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202. Retrieved from [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 14(3), 521-540. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

-

Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

-

IJRAR. (2019). MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. International Journal of Research and Analytical Reviews, 6(1). Retrieved from [Link]

-

BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Virtual Laboratory of Small Molecules 3D. (n.d.). ADMET predictions. Retrieved from [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

-

Hutter, M. C. (2009). In Silico Prediction of Drug Properties. ResearchGate. Retrieved from [Link]

-

Vicente, F., & Leal, M. P. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 104. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

-

MDPI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

-

Teicher, B. A. (Ed.). (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Cancer Research. Retrieved from [Link]

-

American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

-

Wang, Y., et al. (2006). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research, 12(15), 4713-4721. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives. Retrieved from [Link]

-

NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

-

Thieme Connect. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds. Pharmaceutical Fronts. Retrieved from [Link]

-

Frontiers. (2018). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. Retrieved from [Link]

-

Wiley Online Library. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Journal of Applied Microbiology. Retrieved from [Link]

-

ResearchGate. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1. The synthetic route of alanine-based antimicrobial and antioxidant agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 3D-diagram demonstrating the docking of (A) p-nitrophenyl acetate.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from [Link]

-

O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-8. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. Retrieved from [Link]

-

PubMed. (1984). antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of synthetic compounds. Retrieved from [Link]

-

AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link]

-

ResearchGate. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Retrieved from [Link]

- Research Square. (2019). Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. Retrieved from https://www.researchsquare.com/article/rs-19279/v1.pdf

-

ResearchGate. (2013). Study on the synthesis of L-4-nitrophenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenylalanine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ADMET-AI [admet.ai.greenstonebio.com]

- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide on the Theoretical and Computational Exploration of (S)-N-(4-Nitro-phenyl)-L-alanine

This guide provides a comprehensive overview of the theoretical and computational methodologies for the study of (S)-N-(4-Nitro-phenyl)-L-alanine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of foundational theory and practical, field-tested protocols. We will delve into the molecular architecture, electronic properties, and potential biological interactions of this compound, underpinned by robust computational analysis.

Introduction: The Significance of this compound

This compound is a derivative of the essential amino acid L-alanine, featuring a 4-nitrophenyl group attached to the alpha-amino group. This substitution is of particular interest as the nitro group is a strong electron-withdrawing moiety, which can significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions. Such modifications are pivotal in the rational design of novel therapeutic agents and functional materials. Amino acid derivatives, in general, are crucial building blocks in peptide chemistry and are explored for their potential biological activities, including antimicrobial and anticancer properties.[1] The presence of the nitrophenyl group suggests potential applications in nonlinear optics (NLO) as well.

This guide will navigate through the synthesis, spectroscopic characterization, and in-silico analysis of this compound, providing a holistic understanding of its physicochemical properties.

Synthesis and Spectroscopic Characterization

While a direct synthesis protocol for this compound is not extensively documented in the provided search results, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the synthesis of similar N-aryl amino acids involves the nucleophilic substitution of an activated aryl halide with the amino group of the amino acid.

A probable synthesis route would involve the reaction of L-alanine with 1-fluoro-4-nitrobenzene in the presence of a suitable base. The reaction progress can be monitored using thin-layer chromatography (TLC).

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a suite of spectroscopic techniques:

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic peaks for the N-H stretching of the secondary amine, the C=O stretching of the carboxylic acid, and the symmetric and asymmetric stretching vibrations of the nitro group.[2]

-

NMR Spectroscopy (¹H and ¹³C): Proton NMR would reveal signals corresponding to the aromatic protons of the nitrophenyl ring, the alpha-hydrogen of the alanine backbone, and the methyl protons. Carbon-13 NMR would provide insights into the carbon framework of the molecule.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is anticipated to exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the nitro group.[3]

Quantum Chemical Computations: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[3][4] A systematic DFT study of this compound provides invaluable insights into its geometry, reactivity, and spectroscopic properties.

Computational Protocol

A robust computational investigation would typically involve the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular modeling software and optimized to its lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such organic molecules.[3]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and electronic transport properties.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[3]

-

Data Presentation

The key quantitative data from the DFT calculations should be summarized in tables for clarity and ease of comparison.

Table 1: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value |

| Optimized Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) | Assignment |

| N-H Stretch | Value | Value | Secondary Amine |

| C=O Stretch | Value | Value | Carboxylic Acid |

| NO₂ Asymmetric Stretch | Value | Value | Nitro Group |

| NO₂ Symmetric Stretch | Value | Value | Nitro Group |

Molecular Docking: Probing Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][6] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular Docking Workflow

A typical molecular docking study involves the following stages:

-

Target Selection and Preparation: A biologically relevant protein target is chosen. For instance, given the potential antimicrobial activity of similar compounds, a bacterial enzyme like alanine racemase could be a suitable target.[7] The three-dimensional structure of the protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound is optimized using a suitable force field.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding mode and affinity of the ligand to the active site of the protein. The program explores various conformations and orientations of the ligand within the binding pocket.

-

Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the docking score (binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Mandatory Visualization

Caption: Interplay of experimental and computational approaches.

References

-

Study on the synthesis of L-4-nitrophenylalanine - ResearchGate. Available from: [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. Available from: [Link]

-

Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies - ResearchGate. Available from: [Link]

-

Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - MDPI. Available from: [Link]

-

(PDF) Synthesis, DNA Binding, DFT Calculations and Molecular Docking Studies of Biologically Active N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl Derivatives - ResearchGate. Available from: [Link]

-

4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem. Available from: [Link]

-

Crystal and molecular structure of N-(4-nitrophenyl)-β-alanine—Its vibrational spectra and theoretical calculations | Request PDF - ResearchGate. Available from: [Link]

-

Crystal and Molecular Structure of N-(4-nitrophenyl)-β-alanine--its Vibrational Spectra and Theoretical Calculations - PubMed. Available from: [Link]

-

4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem. Available from: [Link]

-

3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. Available from: [Link]

-

Design, characterizations, DFT, molecular docking and antibacterial studies of some complexes derived from 4-aminpantipyrine with glycine amino acid and ligand - ResearchGate. Available from: [Link]

-

Growth, Computation- Structure-Elucidation, Anti-Diabetic use of 1,4-Bis(2-Nitrobenzyl)piperazine(BNBPP) Macro, Nano Crystals - AIP Publishing. Available from: [Link]

-

Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC - PubMed Central. Available from: [Link]

-

Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives - KTU ePubl. Available from: [Link]

-

Synthesis of Alaninemethylester and N-(4-aminobenzyl)-9H- purin-6-amine Doped to Polyaniline Nanoparticles and Study on Their In. Available from: [Link]

-

4-nitro-N-(4-nitrophenyl)aniline | C12H9N3O4 | CID 235381 - PubChem. Available from: [Link]

-

FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... - ResearchGate. Available from: [Link]

Sources

- 1. Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives [epubl.ktu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantiomeric Resolution of Chiral Amines by HPLC Using (S)-N-(Aryl)-L-alanine Derived Derivatizing Agents

Abstract

The accurate quantification of enantiomers is a critical challenge in pharmaceutical development, clinical diagnostics, and metabolomics. Indirect chiral separation, which involves the pre-column derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, offers a robust and versatile solution. This method allows for the separation of the resulting diastereomers on standard achiral stationary phases, such as C18, using conventional HPLC-UV or LC-MS systems. This application note provides a comprehensive guide to the theory and practice of using the (S)-N-(Aryl)-L-alanine class of reagents for this purpose. We will focus on the foundational molecule, (S)-N-(4-Nitro-phenyl)-L-alanine (more commonly known as L-4-Nitrophenylalanine), and detail the practical application using its most prominent and validated analogue, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey’s Reagent). Detailed protocols, method validation guidelines, and troubleshooting advice are provided for researchers, scientists, and drug development professionals.

Introduction: The Principle of Indirect Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, can differ dramatically, leading to significant variations in pharmacological activity and toxicity. Consequently, regulatory agencies mandate the separation and quantification of enantiomers for chiral drug substances.

While direct separation on chiral stationary phases (CSPs) is a common approach, the indirect method offers distinct advantages:

-

Versatility: Allows the use of widely available and robust achiral columns (e.g., ODS, C18).

-

Enhanced Detection: The CDA often incorporates a strong chromophore, significantly improving UV detection sensitivity.

-

Predictable Elution: For a given class of compounds, the elution order of the diastereomers formed with an L-configured CDA is often consistent, aiding in absolute configuration assignment.

The core principle involves reacting a racemic analyte (containing R- and S-enantiomers) with a single, pure enantiomer of a CDA (e.g., the L-form). This reaction creates a pair of diastereomers (L-CDA-R-analyte and L-CDA-S-analyte). These diastereomers have different physical properties and can be readily separated using standard reversed-phase HPLC.

The (S)-N-(Aryl)-L-alanine Family of Reagents

The user's topic of interest, This compound , is a foundational structure for a powerful class of CDAs. This molecule, L-4-Nitrophenylalanine, contains the two essential components for a successful CDA:

-

A Chiral Center: The L-alanine core provides the stereochemical basis for forming diastereomers.

-

An Aryl Chromophore: The 4-nitrophenyl group provides strong UV absorbance, facilitating sensitive detection.

To function as a derivatizing agent, this core structure must be "activated" to react with the target analyte, typically a primary or secondary amine. This is achieved by modifying the structure to include a good leaving group. The most successful and widely documented reagent based on this principle is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) , famously known as Marfey's Reagent . In FDAA, the L-alanine chiral handle is attached to a 2,4-dinitrophenyl group, and a fluorine atom at the 5-position serves as an excellent leaving group for a nucleophilic aromatic substitution reaction with the analyte's amino group. The resulting derivatives exhibit strong UV absorbance around 340 nm, making them ideal for HPLC-UV analysis[1].

Mechanism of Derivatization

The derivatization reaction proceeds via a nucleophilic aromatic substitution. The primary or secondary amine of the analyte acts as a nucleophile, attacking the electron-deficient aromatic ring of the CDA at the carbon atom bonded to the fluorine leaving group. The reaction is typically conducted under mild basic conditions to ensure the analyte's amine is deprotonated and thus more nucleophilic.

Caption: Derivatization reaction of a racemic amine with FDAA.

Application Scope

This derivatization strategy is broadly applicable to a wide range of compounds containing primary or secondary amine functional groups. It has been successfully applied to:

-

Amino Acids: Determination of enantiomeric purity and analysis in complex biological matrices[1].

-

Pharmaceuticals: Chiral separation of amphetamines, methamphetamines, and other amine-containing drugs to distinguish between legal and illicit sources or to perform pharmacokinetic studies[2][3][4].

-

Peptides: Determination of the stereochemistry of amino acid residues after hydrolysis.

-

Natural Products: Structural elucidation of novel compounds isolated from marine or terrestrial sources[1].

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization may be required based on the specific analyte and matrix.

Protocol 1: Derivatization of Chiral Amines (e.g., Amphetamine)

This protocol is adapted from established methods for amphetamine analysis[2].

Reagents & Materials:

-

Analyte solution (e.g., 1 mg/mL in methanol)

-

Internal Standard (e.g., racemic d11-methamphetamine)

-

1M Sodium Bicarbonate (NaHCO₃) solution

-

Marfey's Reagent (FDAA) solution: 1 mg/mL (approx. 3 mM) in acetone. Prepare fresh daily.

-

1M Hydrochloric Acid (HCl)

-

HPLC-grade water and methanol

Procedure:

-

Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the analyte solution and 25 µL of the internal standard solution.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue with 100 µL of HPLC-grade water.

-

Basification: Add 20 µL of 1M NaHCO₃ to the tube and vortex briefly. The pH should be basic (~pH 9).

-

Derivatization: Add 100 µL of the 1 mg/mL FDAA solution. Vortex for 2 minutes.

-

Incubation: Heat the mixture at 45°C for 60 minutes in a heating block or water bath[2].

-

Quenching: Allow the sample to cool to room temperature. Add 40 µL of 1M HCl to quench the reaction. Vortex to mix.

-

Final Preparation: The sample can be directly injected or evaporated again and reconstituted in the mobile phase to a final desired concentration. Centrifuge at >2000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an HPLC vial.

Protocol 2: HPLC-UV Analysis of Diastereomers

Instrumentation & Columns:

-

HPLC system with UV-Vis detector

-

Reversed-phase C18 column (e.g., Phenomenex Kinetex® 2.6 µm C18, 100 Å, 100 x 4.6 mm)

Chromatographic Conditions:

| Parameter | Recommended Setting | Causality & Justification |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol is a common organic modifier for reversed-phase separation of these derivatives. |

| Elution Mode | Isocratic or Gradient | Isocratic (e.g., 60:40 Methanol:Water) is simpler and robust if separation is achieved[2]. A gradient may be needed for more complex mixtures. |

| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate providing good efficiency without excessive pressure. |

| Column Temp. | 30 - 40°C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested to ensure derivative stability. |

| Injection Volume | 5 - 20 µL | Dependent on analyte concentration and detector sensitivity. |

| Detection | 340 nm | This is the λmax for the dinitrophenyl chromophore of the FDAA derivatives, ensuring maximal sensitivity[1]. |

Data Interpretation: Upon injection, the two diastereomers will separate into two distinct peaks. For derivatization with an L-CDA like FDAA, the diastereomer formed from the L-analyte typically elutes before the diastereomer formed from the D-analyte on a reversed-phase column. However, this rule is not absolute and should be confirmed by running standards of the pure enantiomers.

Overall Experimental Workflow

The entire process from sample receipt to final data analysis follows a logical sequence that ensures accuracy and reproducibility.

Caption: Step-by-step workflow for chiral analysis via derivatization.

Method Validation Considerations

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key parameters, as outlined in ICH Q2(R2) guidelines, should be assessed[5][6][7].

| Validation Parameter | Description & Acceptance Criteria |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix, CDA, impurities). Should show no interfering peaks at the retention times of the diastereomers in a blank sample. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared (e.g., 5 levels) and the correlation coefficient (r²) should be ≥ 0.999. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1. The LOQ should be validated for precision and accuracy. |

| Accuracy | The closeness of test results to the true value. Determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%) with acceptance criteria typically between 98-102%. |

| Precision | Assesses random error. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Results are expressed as Relative Standard Deviation (%RSD), which should typically be < 2%. |

| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±5% in organic mobile phase composition). The separation factor (α) should remain consistent. |

References

- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino acids, 27(3-4), 231–247.

-

Foster, C. W., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 40(9), 714–721. [Link]

-

PubChem. (n.d.). 4-Nitro-3-phenyl-L-alanine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Gloer, J. B., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. [Link]

-

Campbell, J. L., et al. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(2), 233–241. [Link]

-

Shabir, G. A. (2003). A practical approach to validation of HPLC methods under current good manufacturing practices. Journal of validation technology, 9(4), 314-326. [Link]

-

Agilent Technologies. (2020). Rapid Development and Validation of HPLC Methods Using QbD Software. Agilent White Paper. [Link]

-

World Health Organization. (2017). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION OF CAFFEINE AND PHENOLPHTHALEIN IN WEIGHT REDUCING SUPPLEMENTS. Malaysian Journal of Analytical Sciences, 21(3), 605-618. [Link]

-

De la Peña, A. M., et al. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 18(4-5), 817–826. [Link]

-

Sutan, S. M., et al. (2021). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Analytical Methods, 13(36), 4215-4224. [Link]

Sources

- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Peptide Synthesis Utilizing (S)-N-(4-Nitro-phenyl)-L-alanine

Introduction: The Strategic Incorporation of N-Aryl Amino Acids

In the landscape of modern drug development and chemical biology, the synthesis of peptidomimetics and modified peptides is of paramount importance. These molecules often exhibit enhanced pharmacokinetic properties, increased stability, and novel biological activities compared to their natural counterparts.[1] N-aryl amino acids, a class of non-proteinogenic building blocks, are particularly valuable for introducing unique structural and electronic features into peptide scaffolds.[1][2][3]

This guide provides a detailed protocol for the incorporation of a specific N-aryl amino acid, (S)-N-(4-Nitro-phenyl)-L-alanine, into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of the 4-nitrophenyl group offers a unique chromophore for analytical purposes and can serve as a precursor for further chemical modifications.[4][5][6] This document is intended for researchers and professionals in peptide chemistry, offering both a practical workflow and the underlying scientific rationale for each step.

A critical consideration when working with this compound is its structure as a secondary amine. The α-amino group is substituted with the 4-nitrophenyl moiety, precluding the attachment of a standard Fmoc protecting group.[7][8] This structural feature dictates its synthetic application, primarily as a capping agent at the N-terminus of a peptide chain.

Core Principles and Strategic Considerations

The standard Fmoc/tBu SPPS strategy relies on the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored on a solid support.[9][10][11] The Fmoc group is temporarily removed with a mild base (e.g., piperidine), exposing a primary amine for the next coupling reaction.[12][13] Side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt), which are removed simultaneously with cleavage from the resin by a strong acid like trifluoroacetic acid (TFA).[14][15]

Due to the secondary amine nature of this compound, this protocol details its incorporation as the final residue onto the N-terminus of a pre-synthesized, resin-bound peptide.

Experimental Workflow for N-Terminal Arylation

The following diagram outlines the overall workflow for synthesizing a peptide capped with this compound.

Caption: Workflow for N-terminal capping with this compound.

Detailed Protocols

Part 1: Synthesis of the Main Peptide Chain

This section assumes the user is familiar with standard manual or automated Fmoc-SPPS. The peptide chain is assembled on a suitable resin up to the penultimate residue.

-

Resin Selection and Preparation:

-

Choose a resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is commonly used.[16] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are appropriate.[16]

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[16]

-

-

Peptide Chain Elongation:

-

Perform iterative cycles of Fmoc deprotection and amino acid coupling.[10][11]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). A typical protocol involves a 2-minute treatment followed by a 5-7 minute treatment to ensure complete removal of the Fmoc group.[9][17]

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[16]

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activation method. A standard approach is to use 3-5 equivalents of the Fmoc-amino acid, an activating agent like HBTU/HOBt or HATU, and a base such as N,N-diisopropylethylamine (DIPEA).[18][19][20] The reaction is typically run for 30-60 minutes.[10]

-

Monitoring: After each coupling, perform a Kaiser test to check for the presence of free primary amines.[21][22] A negative result (colorless or yellow beads) indicates a complete reaction.[22]

-

-

Final Fmoc Deprotection:

-

After coupling the final programmed amino acid, perform a final Fmoc deprotection cycle as described above to expose the N-terminal primary amine of the peptide chain.

-

Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the final capping step.

-

Part 2: N-Terminal Coupling of this compound

This step is critical as it involves the coupling to a secondary amine on the peptide chain, which can be sterically hindered and less nucleophilic than a primary amine.

-

Reagent Preparation (Activation):

-

In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of an aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[20][23][24]

-

Rationale: HATU is highly recommended for coupling to secondary amines and for sterically hindered couplings due to the formation of a highly reactive OAt-active ester, which is more efficient than the OBt esters formed by HBTU.[20][24]

-

Add 6 equivalents of DIPEA to the mixture. The solution should be used immediately.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled, deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2 to 4 hours. The extended reaction time is recommended to ensure maximum coupling efficiency to the less reactive secondary amine.

-

After the reaction, drain the vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times).

-

-

Monitoring the Coupling Reaction:

-

The standard Kaiser test is not reliable for detecting the secondary amine of the newly coupled this compound.[21][22] An alternative test must be used to confirm the absence of the preceding residue's primary amine.

-

Isatin Test: This test gives a blue color in the presence of N-terminal proline and other secondary amines, but its use here is to confirm the disappearance of the primary amine from the previous step. A more direct test is the Chloranil test.

-

Chloranil Test (Recommended):

-

Take a small sample of resin beads.

-

Add 2 drops of acetaldehyde and 2 drops of a saturated solution of chloranil in toluene.

-

Let the reaction proceed for 5 minutes.

-

A positive result for a free primary amine is an intense blue color. A complete coupling is indicated by the absence of this blue color (beads remain yellow/orange).

-

-

If the coupling is incomplete, a second coupling with fresh reagents is advised.

-

Part 3: Cleavage, Deprotection, and Isolation

This final stage liberates the peptide from the solid support and removes all side-chain protecting groups.

-

Resin Preparation:

-

Wash the capped peptide-resin with DCM (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator. This is crucial as residual DMF can interfere with the cleavage reaction.[25]

-

-

Cleavage Cocktail Preparation and Reaction:

-

Prepare a fresh cleavage cocktail. The composition depends on the amino acids in the peptide sequence.[14][15][26] A widely used general-purpose cocktail is Reagent K or a variation thereof.[14]

-

Standard Cocktail (TFA/H₂O/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v):

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.25 mmol of synthesis scale) in a fume hood.[14][25]

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[27]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate into a clean conical tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[27]

-

A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Quantitative Data and Reagent Summary

The following table summarizes the key parameters for the successful incorporation of this compound.

| Step | Reagent/Parameter | Recommended Quantity/Condition | Rationale & Notes |

| Amino Acid Activation | This compound | 3 equivalents | Ensures a high driving force for the coupling reaction. |

| Coupling Reagent | 2.9 equivalents of HATU | Highly efficient for hindered couplings and secondary amines.[20][24] | |

| Base | 6 equivalents of DIPEA | Neutralizes the protonated amine and facilitates the reaction. | |

| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS, good solubility for reagents. | |

| Coupling Reaction | Reaction Time | 2-4 hours | Extended time to compensate for the lower reactivity of the secondary amine. |

| Temperature | Room Temperature | Standard condition for SPPS coupling. | |

| Monitoring | Primary Method | Chloranil Test | The Kaiser test is ineffective for secondary amines.[21] |

| Interpretation | Yellow/Orange beads = Complete | Blue beads indicate incomplete coupling; recoupling is required. | |

| Cleavage | Cocktail | Reagent K or similar TFA-based mixture | Choice of scavengers is critical and depends on peptide sequence.[14][26] |

| Reaction Time | 2-3 hours | Sufficient for cleavage from most linkers and removal of common protecting groups.[27] |

Mechanistic Visualization

The following diagram illustrates the HATU-mediated activation and subsequent coupling of this compound to the peptide chain.

Caption: HATU activation and coupling of the N-aryl amino acid.

References

- Vertex AI Search, "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol". Accessed January 16, 2026.